

Introduction: The Strategic Importance of 6-Chloroquinoline 1-Oxide

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Compound of Interest

Compound Name: 6-Chloroquinoline 1-oxide

CAS No.: 6563-10-6

Cat. No.: B3395962

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6-Chloroquinoline 1-oxide is a heterocyclic aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis and medicinal chemistry.[1] As a derivative of quinoline, a privileged scaffold found in numerous natural products and pharmaceuticals, its unique electronic and steric properties make it an invaluable intermediate. [1][2] The introduction of the N-oxide functionality profoundly alters the reactivity of the quinoline core, transforming it from a relatively electron-deficient system into a potent electrophilic substrate. This activation, coupled with the directing influence of the 6-chloro substituent, opens a vast landscape of chemical transformations, enabling the synthesis of complex molecules with significant therapeutic potential, particularly as kinase inhibitors and anticancer agents.[3][4]

This guide provides a comprehensive exploration of the synthesis, physicochemical properties, and nuanced reactivity of **6-chloroquinoline 1-oxide**, offering field-proven insights and detailed protocols for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of **6-chloroquinoline 1-oxide** are fundamental to its handling, characterization, and application in synthesis.

Core Properties

Property	Value	Source(s)
CAS Number	6563-10-6	[5]
Molecular Formula	C ₉ H ₆ ClNO	[6]
Molecular Weight	179.60 g/mol	[6]
Appearance	Light yellow to brown crystalline solid	[7]
Solubility	Insoluble in water; soluble in organic solvents like CH ₂ Cl ₂ and CDCl ₃	[7][8]

Spectroscopic Signatures

The structural identity of **6-chloroquinoline 1-oxide** is unequivocally confirmed through spectroscopic analysis.

- Nuclear Magnetic Resonance (NMR): The proton and carbon NMR spectra provide a detailed map of the molecule's electronic environment. The N-oxide group causes a characteristic downfield shift of the protons on the pyridine ring, particularly those at the C2 and C8 positions, due to its electron-withdrawing nature.
 - ¹H NMR (400 MHz, CDCl₃): δ 8.63 (d, J = 9.3 Hz, 1H), 8.45 (d, J = 6.0 Hz, 1H), 7.79 (d, J = 2.1 Hz, 1H), 7.64–7.57 (m, 2H), 7.28 (dd, J = 8.4, 6.2 Hz, 1H).[8]
 - ¹³C NMR (100 MHz, CDCl₃): δ 139.9, 135.5, 134.9, 131.1, 130.9, 126.6, 124.5, 122.1, 121.5.[8]
- Infrared (IR) Spectroscopy: While a specific spectrum is not readily available, the IR spectrum is expected to show characteristic absorption bands. Key vibrations would include a strong N-O stretching band, aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N

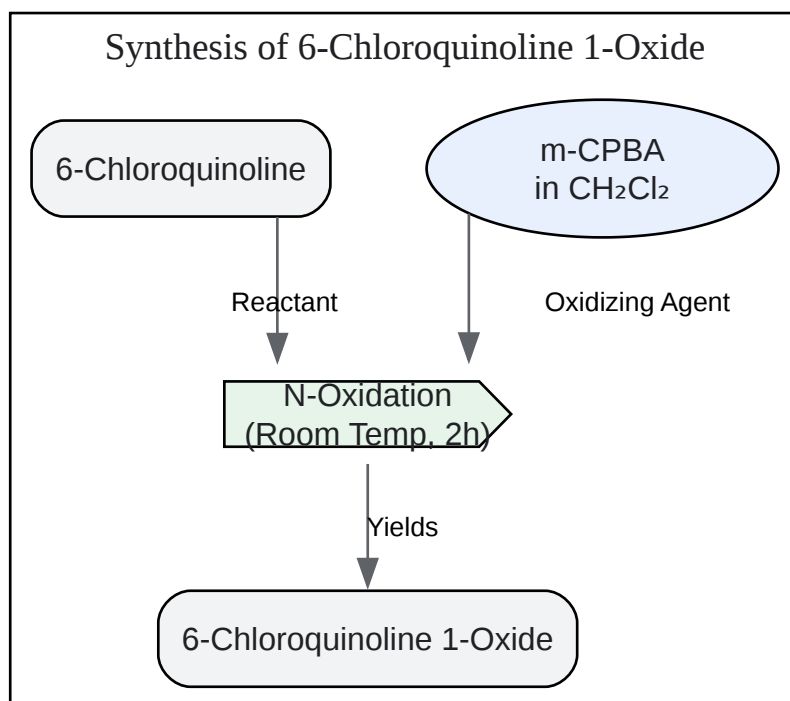
stretching vibrations of the quinoline ring in the 1400-1600 cm^{-1} region, and a C-Cl stretching vibration in the fingerprint region.[9]

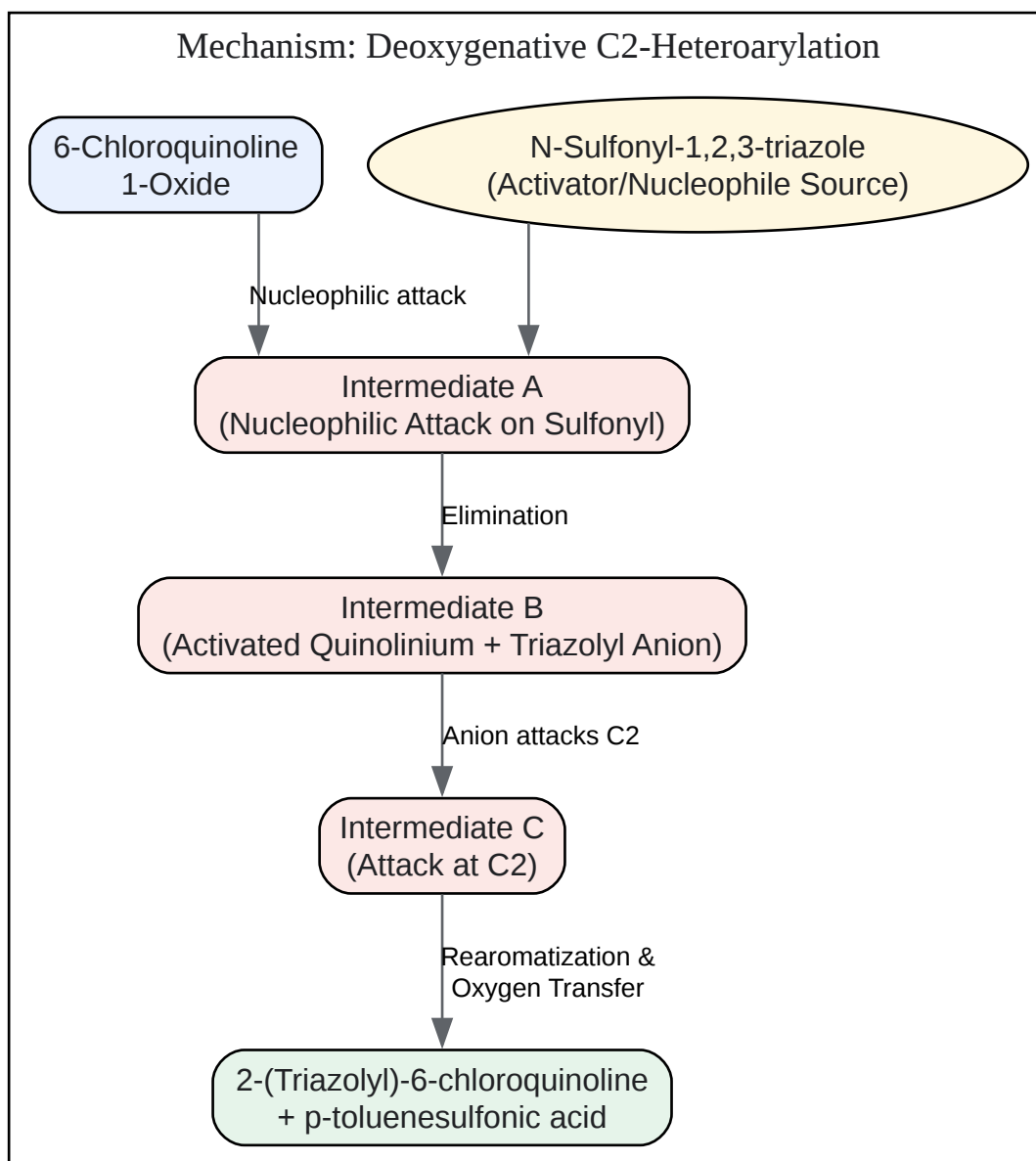
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight, with the molecular ion peak $[M]^+$ appearing at m/z 179.6. The isotopic pattern of chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of approximately 3:1) would be evident in the $[M]^+$ and $[M+2]^+$ peaks, providing a definitive signature for the presence of a single chlorine atom.

Synthesis of 6-Chloroquinoline 1-Oxide

The most direct and common method for preparing **6-chloroquinoline 1-oxide** is through the N-oxidation of the parent heterocycle, 6-chloroquinoline. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent.

Synthetic Workflow Diagram





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